molecular formula C12H11NO2 B2933825 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde CAS No. 6563-24-2

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde

Cat. No.: B2933825
CAS No.: 6563-24-2
M. Wt: 201.225
InChI Key: XEIMFKGDSXIMHS-UHFFFAOYSA-N
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Description

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde is an organic compound with the molecular formula C12H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5,7-dimethylquinoline.

    Formylation: The formyl group is introduced at the 2nd position of the quinoline ring using a formylation reaction, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Quinoline carboxylic acids.

    Reduction Products: 8-Hydroxy-5,7-dimethylquinoline-2-methanol.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Hydroxy-5,7-dimethylquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may play a role in its biological activity. The pathways involved include:

    Metal Chelation: Binding to metal ions, which can affect enzyme activity.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar metal-chelating properties.

    5,7-Dimethylquinoline: Lacks the hydroxyl and aldehyde groups, resulting in different chemical properties.

    8-Hydroxy-2-methylquinoline: Similar structure but with a methyl group at the 2nd position instead of an aldehyde.

Properties

IUPAC Name

8-hydroxy-5,7-dimethylquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-5-8(2)12(15)11-10(7)4-3-9(6-14)13-11/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIMFKGDSXIMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC(=N2)C=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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